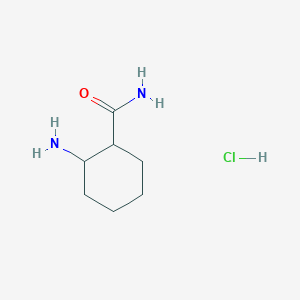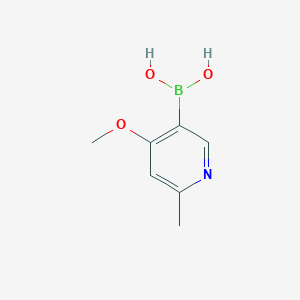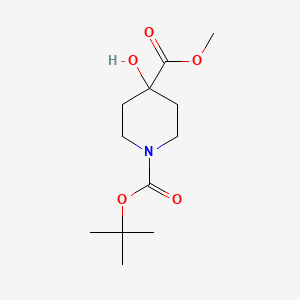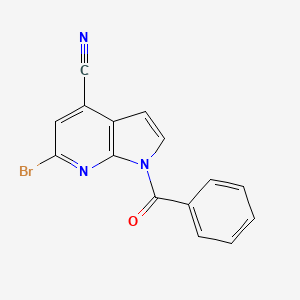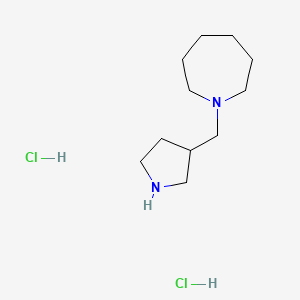
1-(3-Pyrrolidinylmethyl)azepane dihydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-(3-Pyrrolidinylmethyl)azepane dihydrochloride is represented by the formula C11H24Cl2N2 . For more detailed structural information, you may refer to resources like PubChem .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.22 g/mol. More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Systems
- Research has explored the synthesis of several nitrogen-containing compounds, including pyrrolo[1,2a]azepane. These syntheses often involve forming new C-C bonds and cyclization processes, indicating a method to create complex heterocyclic systems like azepanes (Renault, Bouvry, Cupif, & Hurvois, 2023).
Intramolecular Cycloadditions
- The molecule has been used in the study of intramolecular 1,3-dipolar cycloadditions to create azepanes with annulated isoxazole, isoxazoline, or isoxazolidine rings (Würdemann & Christoffers, 2014).
Ring Expansion Research
- There is significant research in ring expansion methods, turning smaller rings like azetidines into larger ones such as pyrrolidines and azepanes. This process involves various nucleophiles and can lead to different ring sizes depending on the conditions and materials used (Drouillat et al., 2016).
Structural Studies
- The crystal structure of related compounds has been analyzed, providing insights into the molecular arrangements of azepane and related structures. Such studies are crucial for understanding the physical and chemical properties of these molecules (Toze et al., 2015).
Catalytic Functionalization
- Research has also been conducted on the catalytic functionalization of aza-heterocycles, including azepanes. This involves techniques like enantioselective lithiation and palladium-catalyzed cross-coupling, highlighting its significance in asymmetric synthesis and drug discovery (Jain et al., 2016).
Natural Occurrence and Synthesis
- The compound has been identified in natural sources like poison frogs, leading to the synthesis of its variants. This demonstrates its potential role in natural products chemistry (Garraffo et al., 2001).
Pharmaceutical Research
- Novel azepane derivatives have been studied for their potential as protein kinase inhibitors, showing the molecule's relevance in drug development and medicinal chemistry (Breitenlechner et al., 2004).
Eigenschaften
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)azepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-4-8-13(7-3-1)10-11-5-6-12-9-11;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSLNSICUMFPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1441507.png)

